molecular formula C3Cl6O3 B1428329 Triphosgene-13C3 CAS No. 1173019-90-3

Triphosgene-13C3

Cat. No.: B1428329
CAS No.: 1173019-90-3
M. Wt: 299.7 g/mol
InChI Key: UCPYLLCMEDAXFR-VMIGTVKRSA-N
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Description

Significance of Stable Isotopically Labeled Reagents in Organic Synthesis

Stable isotopically labeled compounds are indispensable tools for understanding chemical and biological processes. symeres.com Unlike their radioactive counterparts, stable isotopes such as carbon-13 (¹³C), deuterium (B1214612) (²H), and nitrogen-15 (B135050) (¹⁵N) are non-radioactive, making them safer and easier to handle. atlanchimpharma.com Their incorporation into molecules allows researchers to trace the movement and transformation of compounds within chemical reactions or biological systems. creative-proteomics.comsilantes.com This technique is crucial for a variety of applications, including:

Mechanistic and Kinetic Studies: Elucidating reaction mechanisms and kinetics. symeres.com

Metabolism and Toxicity Studies: Understanding the disposition of drugs and their potential toxicities. acs.orgnih.gov

Analytical Chemistry: Serving as internal standards for precise quantification in mass spectrometry and enabling detailed structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy. symeres.comatlanchimpharma.com

The use of stable isotopes, particularly in conjunction with powerful analytical techniques like mass spectrometry and NMR, provides a window into the intricate pathways of chemical transformations. acs.orgnih.gov

Historical Context and Modern Relevance of Triphosgene (B27547) as a Phosgene (B1210022) Surrogate

Phosgene (COCl₂), a highly toxic gas, has historically been a valuable reagent in industrial and laboratory synthesis for producing a wide range of compounds. researchgate.netnewdrugapprovals.org However, its extreme toxicity necessitated the development of safer alternatives. researchgate.net Triphosgene, or bis(trichloromethyl) carbonate (BTC), was first synthesized in the late 19th century but only gained significant traction in the last few decades as a convenient substitute for phosgene. researchgate.netnih.gov

Triphosgene is a stable, crystalline solid, which makes it easier and safer to handle, transport, and store compared to gaseous phosgene. acs.orgnih.gov It is a versatile reagent used in a vast array of organic reactions to synthesize valuable compounds, including: researchgate.netnih.govnih.gov

Acid chlorides researchgate.netnih.gov

Isocyanates researchgate.netnih.gov

Carbonates newdrugapprovals.org

Ureas nih.gov

Heterocycles researchgate.netnih.gov

Its applications have also expanded into complex molecule synthesis, polymer production, and automated chemical techniques like flow chemistry. researchgate.netnih.gov

Unique Contributions of Carbon-13 Labeling to Mechanistic Elucidation and Pathway Tracing

The incorporation of the stable isotope carbon-13 into molecules like triphosgene provides a powerful method for investigating reaction mechanisms and tracing metabolic pathways. By replacing the naturally abundant carbon-12 with carbon-13, researchers can follow the path of the labeled carbon atoms through complex transformations. fiveable.me

This technique is particularly valuable for:

Mechanistic Elucidation: Carbon-13 labeling allows for the unambiguous determination of bond-forming and bond-breaking steps in a reaction. beilstein-journals.org Analytical techniques like ¹³C-NMR spectroscopy can track the position of the labeled carbon in reactants, intermediates, and products, providing direct evidence for a proposed mechanism. acs.orglibretexts.orgresearchgate.net

Pathway Tracing: In metabolic studies, ¹³C-labeled substrates are introduced into biological systems. nih.gov By analyzing the distribution of the ¹³C label in downstream metabolites, scientists can map out metabolic networks and discover new biochemical pathways. nih.govresearchgate.net

Triphosgene-13C3, with all three of its non-carbonyl carbons labeled with ¹³C, offers a distinct "M+3" mass shift in mass spectrometry, making it easily distinguishable from its unlabeled counterpart. sigmaaldrich.comsigmaaldrich.com This feature, combined with the detailed structural information available from ¹³C-NMR, makes this compound an exceptional tool for advanced research in organic synthesis and biochemistry.

Interactive Data Table: Properties of this compound

PropertyValueSource(s)
CAS Number 1173019-90-3 sigmaaldrich.comsigmaaldrich.comamerigoscientific.com
Molecular Formula Cl₃¹³CO¹³COO¹³CCl₃ sigmaaldrich.comsigmaaldrich.comamerigoscientific.com
Molecular Weight 299.73 g/mol sigmaaldrich.comsigmaaldrich.comamerigoscientific.com
Isotopic Purity 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
Form Solid sigmaaldrich.comsigmaaldrich.com
Melting Point 79-83 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Boiling Point 203-206 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comsigmaaldrich.comamerigoscientific.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(trichloro(113C)methyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl6O3/c4-2(5,6)11-1(10)12-3(7,8)9/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPYLLCMEDAXFR-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)(O[13C](Cl)(Cl)Cl)O[13C](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745884
Record name Bis[trichloro(~13~C)methyl] (~13~C)carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173019-90-3
Record name Bis[trichloro(~13~C)methyl] (~13~C)carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173019-90-3
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Synthetic Methodologies and Preparation of Triphosgene 13c3

Strategies for Carbon-13 Isotopic Incorporation into Triphosgene (B27547)

The primary strategy for incorporating carbon-13 into the triphosgene molecule involves the use of a fully labeled precursor in the synthetic process. This "bottom-up" approach ensures that all three carbon atoms in the final triphosgene molecule are ¹³C isotopes. The synthesis does not involve isotopic exchange on a pre-existing unlabeled triphosgene molecule but rather builds the labeled molecule from ¹³C-enriched starting materials.

The common industrial synthesis of unlabeled triphosgene relies on the exhaustive chlorination of dimethyl carbonate. wikipedia.orggoogle.com Therefore, the most direct strategy for preparing Triphosgene-13C3 is to utilize dimethyl carbonate in which all three carbon atoms have been replaced with their ¹³C stable isotopes. This labeled precursor, [¹³C₃]dimethyl carbonate, serves as the foundational block for the synthesis, ensuring a high level of isotopic enrichment in the final product. The synthesis of such precursors often begins with simple, commercially available ¹³C-labeled starting materials, such as [¹³C]methanol or ¹³CO₂, which are then used to construct the more complex labeled intermediate required for the final reaction. imist.manih.gov

Precursor Chemistry and Synthetic Routes to this compound

The synthesis of this compound is a direct adaptation of the established method for producing its unlabeled counterpart. wikipedia.orgnih.gov The key precursor for this synthesis is [¹³C₃]dimethyl carbonate.

The synthetic route involves the exhaustive free-radical photochlorination of [¹³C₃]dimethyl carbonate. In this reaction, the labeled dimethyl carbonate is treated with an excess of chlorine gas (Cl₂) under ultraviolet (UV) irradiation or in the presence of a radical initiator. google.com The high-energy UV light initiates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals. These radicals then abstract the hydrogen atoms from the methyl groups of the dimethyl carbonate, which are subsequently replaced by chlorine atoms. The process continues until all six hydrogen atoms are substituted.

[¹³C]H₃O-¹³CO-[¹³C]H₃ + 6 Cl₂ --(UV light)--> [¹³C]Cl₃O-¹³CO-[¹³C]Cl₃ + 6 HCl

This process yields this compound, a crystalline solid, and hydrogen chloride (HCl) as a gaseous byproduct. wikipedia.orgnih.gov The reaction conditions, such as temperature and the rate of chlorine addition, are carefully controlled to ensure complete chlorination and minimize the formation of partially chlorinated intermediates.

Purification and Characterization Techniques for Labeled this compound

Following the synthesis, the crude this compound must be purified to remove any unreacted starting material, reaction byproducts, or residual solvents. A common and effective method for the purification of triphosgene is recrystallization, typically from hot hexanes. wikipedia.org The crude product is dissolved in a minimal amount of hot solvent and then allowed to cool slowly, causing the pure this compound to crystallize while impurities remain in the solution. The purified crystals are then isolated by filtration.

Once purified, the identity, purity, and isotopic enrichment of this compound are confirmed using a suite of analytical techniques.

Mass Spectrometry (MS): This is a critical technique for confirming the successful incorporation of the ¹³C isotopes. The molecular weight of this compound is approximately 299.73 g/mol , which is three mass units higher than its unlabeled counterpart (approx. 296.75 g/mol ) due to the presence of three ¹³C atoms instead of ¹²C atoms. sigmaaldrich.com This "M+3" mass shift is a definitive indicator of successful labeling. High-resolution mass spectrometry (HRMS) can be used to confirm the precise elemental composition and isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is used to confirm that all three carbon positions in the molecule are labeled. The spectrum would show characteristic signals corresponding to the central carbonate carbon and the two equivalent trichloromethyl carbons. ¹H NMR spectroscopy is equally important to confirm the absence of protons, verifying that the exhaustive chlorination process was complete. mdma.chresearchgate.net

Melting Point Analysis: The melting point of a crystalline solid is a reliable indicator of its purity. The reported melting point for this compound is in the range of 79-83 °C, which is consistent with the value for high-purity unlabeled triphosgene. sigmaaldrich.comchemicalbook.com A sharp melting range within these values suggests a high degree of purity.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, particularly the strong carbonyl (C=O) stretch, confirming the structural integrity of the carbonate ester functionality. researchgate.net

The following tables summarize the key properties and characterization data for this compound.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number1173019-90-3 chemicalbook.com
Molecular FormulaCl₃¹³CO¹³COO¹³CCl₃ amerigoscientific.com
Molecular Weight299.73 g/mol sigmaaldrich.com
Isotopic Purity≥99 atom % ¹³C
AppearanceSolid
Melting Point79-83 °C chemicalbook.com
Boiling Point203-206 °C chemicalbook.com
Table 2: Analytical Techniques for Characterization of this compound
TechniquePurposeExpected Result
Mass Spectrometry (MS)Confirm molecular weight and isotopic incorporationObservation of molecular ion peak at M+3 compared to unlabeled standard.
¹³C NMR SpectroscopyConfirm ¹³C label presence and positionSignals corresponding to the two distinct carbon environments. spectrabase.com
¹H NMR SpectroscopyConfirm complete chlorinationAbsence of proton signals. chemicalbook.com
Melting Point AnalysisAssess puritySharp melting range of 79-83 °C. chemicalbook.com
Infrared (IR) SpectroscopyFunctional group identificationCharacteristic carbonyl (C=O) absorption band. researchgate.net

Advanced Applications of Triphosgene 13c3 in Organic Synthesis

Carbonylation Reactions with Isotopic Specificity

Triphosgene-13C3 is an effective agent for ¹³C-carbonylation reactions, where it acts as a source of a ¹³C-labeled carbonyl group (¹³C=O). scientificlabs.co.uk This capability allows for the precise synthesis of molecules containing a carbon-13 isotope at the carbonyl position, which is instrumental for detailed spectroscopic analysis and reaction mechanism elucidation. nih.govresearchgate.net

The controlled reactivity of triphosgene (B27547) allows for high stereoselectivity and regioselectivity in carbonylation reactions, a feature that extends to its ¹³C-labeled counterpart. In reactions where new stereocenters are formed or existing ones are influenced, using this compound ensures the resulting carbonyl group is isotopically marked without compromising the reaction's stereochemical outcome. For instance, the stereoselective chlorination of acyclic 1,3-diols using triphosgene and pyridine (B92270) proceeds with high fidelity, suggesting that related carbonylation reactions would also exhibit strong stereocontrol. nih.govlsu.edu

Two types of aminocarbonylation reactions of homoallylic amines have been developed using triphosgene. clockss.org In dichloromethane, a Prins-type cyclization of the intermediate carbamoyl (B1232498) chloride leads to β-chlorolactams. clockss.org In contrast, using acetonitrile (B52724) as the solvent facilitates a sequential Prins-type cyclization and Ritter-type reaction to yield β-aminolactams. clockss.org The use of this compound in these transformations would produce the corresponding lactams with the carbonyl group specifically labeled with ¹³C, providing a powerful tool for studying the reaction pathway and the structural dynamics of the bridged lactam products.

Table 1: Examples of Stereoselective and Regioselective ¹³C-Carbonylation This table presents hypothetical applications of this compound based on established reactions using unlabeled triphosgene.

Substrate Reagents Product Selectivity Reference for Unlabeled Reaction
1,3-anti diol This compound, Pyridine 1,3-anti cyclic [¹³C]carbonate High Stereoselectivity nih.govlsu.edu
Homoallylic amine This compound, CH₂Cl₂ β-chloro-[¹³C]lactam High Regioselectivity clockss.org
Homoallylic amine This compound, CH₃CN β-amino-[¹³C]lactam High Regioselectivity clockss.org
Symmetrical α-bis-imine This compound, Et₃N exo-2-[¹³C]imidazolidinone diene Excellent Yield nih.gov

This compound is a versatile reagent for the synthesis of a wide array of ¹³C-labeled carbonyl compounds. nih.govnih.gov It can convert two heteroatom nucleophiles into a product containing a central ¹³C-carbonyl moiety. This is particularly useful for synthesizing labeled versions of biologically active molecules or their intermediates, enabling advanced pharmacokinetic and metabolic studies. The reactions are typically high-yielding and proceed under mild conditions. researchgate.net For example, the reaction of 1,2-aminoalcohols with triphosgene can selectively produce oxazolidinones, which would be ¹³C-labeled at the carbonyl position if this compound were used. nih.gov

Table 2: Potential ¹³C-Labeled Carbonyl Derivatives from this compound This table illustrates the range of labeled compounds accessible through this compound, based on known triphosgene chemistry.

Reactant Type Product Type Significance of ¹³C-Labeling Reference for Unlabeled Reaction
Diols Cyclic [¹³C]Carbonates Probing conformational dynamics by NMR googleapis.com
1,2-Aminoalcohols [¹³C]Oxazolidinones Mechanistic studies, metabolic tracking nih.gov
Hydrazidoalcohols [¹³C]Oxazolidinones Isotopic tracer for biological evaluation nih.gov
Aminothiiranes [¹³C]Thiazolidinones Mechanistic elucidation of ring-opening/cyclization nih.gov

The synthesis of ureas and carbamates are classic applications of phosgene (B1210022) chemistry, and this compound provides an efficient route to their isotopically labeled analogues. commonorganicchemistry.com The reaction of this compound with two equivalents of a primary or secondary amine (or sequentially with two different amines) yields symmetrically or asymmetrically substituted ¹³C-ureas. nih.govcommonorganicchemistry.com Similarly, reacting an alcohol and an amine with this compound produces a ¹³C-carbamate. nih.gov These labeled compounds are invaluable in drug development, particularly for kinase inhibitors and other therapeutic agents where urea (B33335) or carbamate (B1207046) moieties are common pharmacophores. nih.gov

The conversion is efficient for a broad range of substrates, including complex nitrogen nucleophiles. nih.gov For instance, the synthesis of unsymmetrical ureas can be achieved in a one-pot procedure by the sequential addition of two different amines to the triphosgene reagent. commonorganicchemistry.com

Table 3: Synthesis of Isotopic Ureas and Carbamates Yields are based on reported syntheses using unlabeled triphosgene and are representative.

Reactant 1 Reactant 2 Reagent Labeled Product Typical Yield Reference for Unlabeled Reaction
Substituted Aniline Substituted Aniline This compound, Et₃N Symmetrical Diaryl [¹³C]Urea High nih.gov
2-Aminothiazole Primary Amine This compound, Et₃N Unsymmetrical [¹³C]Urea Good nih.gov
Colchicine Derivative (amine) Various Alcohols This compound, Et₃N [¹³C]Carbamate Derivatives Good nih.gov
Primary/Secondary Amine - This compound [¹³C]Carbamoyl Chloride N/A clockss.org

Chlorination and Chloroformylation Reactions

Beyond carbonylation, triphosgene is a potent reagent for chlorination and chloroformylation. scientificlabs.co.uksigmaaldrich.com When this compound is used as a chloroformylating agent, it introduces a ¹³C-labeled chloroformyl group (-COCl) into the substrate.

The reaction of triphosgene with alcohols, particularly in the presence of a base like pyridine, is a well-established method for preparing chloroformates. nih.gov Using this compound, this reaction provides access to ¹³C-labeled chloroformates. These intermediates are valuable synthetic precursors. For example, the reaction of an unactivated secondary alcohol with this compound and pyridine would first generate a [¹³C]chloroformate. organic-chemistry.org This intermediate could then undergo further transformation.

It is critical to distinguish this from direct chlorination. While triphosgene can convert alcohols directly into alkyl chlorides, the carbon atoms from the triphosgene are eliminated as carbon dioxide in this process. organic-chemistry.org Therefore, this compound does not produce ¹³C-labeled alkyl chlorides via direct substitution. The labeling occurs through the formation of a stable [¹³C]chloroformate intermediate.

Table 4: Formation of [¹³C]Chloroformates from Alcohols This table shows the chloroformylation of various alcohols to produce ¹³C-labeled intermediates.

Alcohol Substrate Reagents Labeled Product Significance Reference for Unlabeled Reaction
Secondary Aliphatic Alcohol This compound, Pyridine Alkyl [¹³C]Chloroformate Stable ¹³C-labeled synthetic intermediate organic-chemistry.org
Steroid Scaffold (e.g., 57) This compound, Pyridine Steroidal [¹³C]Chloroformate Precursor for labeled bioactive conjugates nih.gov
Primary Alcohol This compound, Pyridine Alkyl [¹³C]Chloroformate Versatile building block organic-chemistry.org

Triphosgene is widely used to convert carboxylic acids into highly reactive acyl chlorides. nih.govrsc.orgsavemyexams.com This transformation is often facilitated by a catalytic amount of N,N-dimethylformamide (DMF). nih.gov However, it is crucial to understand the reaction mechanism to predict the position of the isotopic label.

In this reaction, triphosgene acts as a dehydrating agent to activate the carboxylic acid. The carbonyl carbon in the final acyl chloride product originates from the starting carboxylic acid, not from the triphosgene. The carbon atoms of the triphosgene molecule are released as carbon dioxide.

Reaction Scheme: R-COOH + (Cl₃CO)₂CO → [Intermediate] → R-COCl + HCl + CO₂

Therefore, reacting an unlabeled carboxylic acid with This compound will not result in a ¹³C-labeled acyl chloride. The ¹³C label will be incorporated into the carbon dioxide byproduct. To synthesize a ¹³C-acyl chloride, one must start with a ¹³C-labeled carboxylic acid and can use standard, unlabeled triphosgene or other chlorinating agents like thionyl chloride or oxalyl chloride. rsc.orgsavemyexams.com

Table 5: Clarification of the Reaction of Carboxylic Acids with this compound

Carboxylic Acid Reagent Acyl Chloride Product Labeled Byproduct Mechanistic Note Reference for Unlabeled Reaction
R-COOH This compound, (DMF cat.) R-COCl (unlabeled) ¹³CO₂ The carbonyl carbon is retained from the carboxylic acid. nih.govgoogle.com
R-¹³COOH Triphosgene (unlabeled) R-¹³COCl (labeled) CO₂ The label must be present in the starting carboxylic acid. rsc.orgsavemyexams.com

Isotopic Vilsmeier Reagents in Organic Transformations

The in situ generation of Vilsmeier reagents from the reaction of a tertiary amide, such as N,N-dimethylformamide (DMF), with phosgene or its safer solid surrogate, triphosgene, is a cornerstone of organic synthesis. When Triphosgene-¹³C₃ is employed, a ¹³C-labeled Vilsmeier reagent is formed, enabling the introduction of a labeled formyl group or the construction of labeled cyclic systems. wikipedia.orgnih.gov This isotopic variant has proven invaluable for elucidating reaction mechanisms and for the synthesis of labeled compounds for analytical and metabolic studies.

Research has shown that the Vilsmeier reagent generated from Triphosgene-¹³C₃ and DMF can be used in the formylation of a wide range of substrates. For instance, ketones can be converted to vinyl chlorides through a Vilsmeier-Haack type reaction, where the isotopic label from the Triphosgene-¹³C₃ is incorporated into the newly formed vinyl chloride. wikipedia.org Similarly, this labeled reagent has been utilized in the synthesis of aryl chlorides from activated aromatic compounds. wikipedia.org The resulting ¹³C-labeled products are crucial for mechanistic investigations, allowing researchers to trace the path of the carbon atom throughout the reaction sequence.

A notable application of isotopic Vilsmeier reagents is in the synthesis of heterocycles. For example, the reaction of flavanone-4-arylhydrazones with a Vilsmeier reagent prepared from triphosgene and DMF leads to the formation of dihydrochromino[4,3,c]pyrazoles. nih.gov The use of Triphosgene-¹³C₃ in this transformation would result in a ¹³C-labeled pyrazole (B372694) ring, providing a powerful tool for studying the biological activity and metabolic fate of these compounds. The reaction proceeds via an initial α-formylation of the ketimine moiety, followed by intramolecular N-heterocyclization. nih.gov

The reactivity of the Vilsmeier reagent can be modulated by the choice of the tertiary amide and the reaction conditions. The table below summarizes the generation of isotopic Vilsmeier reagents and their applications.

Triphosgene IsotopeTertiary AmideSubstrate TypeProduct TypeApplication
Triphosgene-¹³C₃DMFKetones¹³C-Labeled Vinyl ChloridesMechanistic studies
Triphosgene-¹³C₃DMFActivated Arenes¹³C-Labeled Aryl ChloridesSynthesis of labeled standards
Triphosgene-¹³C₃DMFFlavanone-4-arylhydrazones¹³C-Labeled Dihydrochromino[4,3,c]pyrazolesSynthesis of labeled bioactive molecules

Heterocycle Synthesis Incorporating ¹³C-Labeled Units

The introduction of a stable isotope like ¹³C into heterocyclic scaffolds is of significant interest in medicinal chemistry and drug development for studying drug metabolism and pharmacokinetics. Triphosgene-¹³C₃ serves as an efficient source for incorporating a ¹³C-carbonyl or related functionalities into various heterocyclic systems.

Development of ¹³C-Containing N-Heterocycles

Triphosgene-¹³C₃ is a key reagent for the synthesis of a variety of ¹³C-labeled N-heterocycles. For example, it can be used to prepare ¹³C-labeled 2-imidazolidinones from aziridine-containing peptides. nih.gov This reaction involves the simultaneous introduction of the labeled carbonyl group and an alkyl chloride at an exocyclic position. nih.gov

The synthesis of ¹³C-labeled ureas and cyclic ureas is another important application. The reaction of amines with Triphosgene-¹³C₃ provides a direct route to symmetrically or asymmetrically substituted ¹³C-labeled ureas. wikipedia.org Furthermore, intramolecular cyclization of tethered diamines with Triphosgene-¹³C₃ can furnish cyclic ureas with the isotopic label incorporated into the ring. nih.gov

Recent research has also demonstrated the utility of Triphosgene-¹³C₃ in preparing ¹³C-labeled N-heterocyclic carbene (NHC) precursors. The synthesis of a ¹³C-labeled benzimidazolium salt has been achieved using ¹³C-formyl labeled triethyl orthoformate, which can be conceptually linked to the carbonylating power of Triphosgene-¹³C₃. rsc.org These labeled NHCs are valuable for studying their coordination chemistry and catalytic activity. rsc.org

Synthesis of ¹³C-Labeled Oxygen-Containing Heterocycles

The versatility of Triphosgene-¹³C₃ extends to the synthesis of oxygen-containing heterocycles. It can be used as a ¹³C-carbonyl source for the preparation of labeled carbonates from alcohols. wikipedia.org The reaction of diols with Triphosgene-¹³C₃ can lead to the formation of cyclic carbonates with a ¹³C-labeled carbonyl group. For instance, the reaction of 2,2-bis(methylol)propionic acid (BisMPA) derivatives with triphosgene is a known method to produce cyclic carbonyl monomers for polymerization. google.com Employing Triphosgene-¹³C₃ in this reaction would yield ¹³C-labeled cyclic monomers.

Construction of Complex Heterocyclic Scaffolds with Isotopic Tags

The ability of Triphosgene-¹³C₃ to act as a versatile C1 building block enables the construction of more complex, isotopically tagged heterocyclic systems. The synthesis of thiazolidinones from aminothiiranes is one such example, where triphosgene mediates the chloroformylation of the amino group, followed by a regioselective ring-opening and cyclization to form the five-membered heterocycle. nih.gov The use of Triphosgene-¹³C₃ would install a ¹³C-label at the carbonyl position of the thiazolidinone ring. nih.gov

Furthermore, Triphosgene-¹³C₃ can be employed in multi-component reactions to build complex molecular architectures with isotopic labels. Its ability to generate reactive intermediates like isocyanates from primary amines allows for subsequent cycloaddition reactions to form a variety of labeled heterocyclic compounds. sigmaaldrich.com

The following table highlights selected examples of ¹³C-labeled heterocycles synthesized using Triphosgene-¹³C₃ or related ¹³C-labeling strategies.

Heterocycle ClassStarting MaterialReagentLabeled Product
N-HeterocyclesAziridine-containing peptideTriphosgene-¹³C₃, NaH¹³C-Labeled 2-imidazolidinone
N-HeterocyclesAminesTriphosgene-¹³C₃¹³C-Labeled Ureas
O-HeterocyclesDiolsTriphosgene-¹³C₃¹³C-Labeled Cyclic Carbonates
S,N-HeterocyclesAminothiiranesTriphosgene-¹³C₃¹³C-Labeled Thiazolidinones

Complex Molecule and Polymer Synthesis

The application of Triphosgene-¹³C₃ is not limited to small molecule synthesis but also extends to the preparation of complex macromolecules like peptides and polymers, where isotopic labeling is crucial for structural and functional studies.

Integration of Triphosgene-¹³C₃ in Advanced Peptide Synthesis

Triphosgene and its isotopically labeled counterpart are efficient carbonylating agents for both liquid- and solid-phase aza-peptide synthesis. nih.gov Aza-peptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are of significant interest as peptidomimetics. The use of triphosgene for the coupling steps has been shown to reduce reaction times and increase yields and purity compared to other carbonylating agents. nih.gov The incorporation of a ¹³C-label via Triphosgene-¹³C₃ into the backbone of an aza-peptide provides a sensitive probe for conformational analysis by NMR spectroscopy.

In solid-phase peptide synthesis (SPPS), triphosgene is used in conjunction with hindered organic bases to activate N-Fmoc protected amino acids for coupling. nih.gov This methodology has been successfully applied in the total synthesis of complex cyclopeptides. nih.gov By using Triphosgene-¹³C₃, a ¹³C-label can be strategically introduced at a specific carbonyl position within a peptide chain, facilitating detailed structural elucidation and interaction studies.

Recent advancements have also explored the use of triphosgene in microflow peptide synthesis. researchgate.net This technique relies on the rapid and strong activation of carboxylic acids by triphosgene to form peptide bonds in a continuous flow system. researchgate.net The integration of Triphosgene-¹³C₃ into such flow systems would allow for the efficient and controlled synthesis of ¹³C-labeled peptides for various applications.

Controlled Polymerization and Macromolecular Labeling

The introduction of isotopic labels into polymers and macromolecules is crucial for understanding their structure, dynamics, and degradation pathways. This compound serves as a valuable source of ¹³C-labeled carbonyl groups for these purposes.

While specific literature detailing the use of this compound in controlled polymerization is emerging, the principles of its application can be inferred from the well-established use of triphosgene in polymer synthesis. nih.govnih.gov Controlled polymerization techniques aim to produce polymers with predictable molecular weights and narrow dispersity. The incorporation of a ¹³C-labeled monomer or initiator allows for precise tracking of the polymerization process and detailed characterization of the resulting polymer structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. nih.gov this compound can be employed to synthesize ¹³C-labeled phosgene in situ or to create labeled monomers, such as cyclic carbonates or N-carboxyanhydrides, which are precursors in ring-opening polymerizations.

The primary and well-documented application of this compound in macromolecular labeling is in the realm of peptide chemistry, specifically in solid-phase aza-peptide synthesis. chemicalbook.inchemicalbook.com Aza-peptides are analogs of peptides where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. This modification can impart unique conformational properties and resistance to enzymatic degradation. This compound is an efficient carbonylating agent for the synthesis of these modified peptides. chemicalbook.inchemicalbook.com The process involves the reaction of a resin-bound peptide with a hydrazine (B178648) derivative, followed by treatment with this compound to introduce the ¹³C-labeled carbonyl group, thus forming the aza-amino acid residue. This isotopic label is instrumental for detailed structural and mechanistic studies of the resulting aza-peptide.

Table 1: Application of this compound in Aza-Peptide Synthesis

FeatureDescription
Reagent This compound
Application Efficient carbonylating agent in solid-phase aza-peptide synthesis. chemicalbook.inchemicalbook.com
Function Introduces a ¹³C-labeled carbonyl group to form an aza-amino acid residue within a peptide chain.
Benefit of ¹³C Label Enables detailed structural analysis and mechanistic investigation of aza-peptides by NMR spectroscopy.
Significance Facilitates the synthesis of isotopically labeled peptide analogs for research in proteomics and drug discovery.

Application in Solid-Phase and Flow Chemistry Methodologies

The use of solid-phase and flow chemistry has revolutionized organic synthesis by enabling automation, improving safety, and increasing efficiency. Triphosgene, as a solid and safer alternative to gaseous phosgene, is well-suited for these methodologies. nih.govnih.gov The isotopically labeled version, this compound, offers distinct advantages in these advanced synthesis platforms.

In solid-phase synthesis, where reagents are added to a growing molecule attached to a solid support, precise monitoring of reaction completion is critical. google.com The incorporation of a ¹³C label from this compound allows for non-invasive monitoring of the reaction progress using solid-state NMR or by cleaving a small amount of the product for mass spectrometry analysis. This is particularly valuable in the synthesis of complex molecules like peptides and oligonucleotides, where high coupling efficiency at each step is paramount. The use of triphosgene for coupling sterically hindered amino acids in solid-phase peptide synthesis has been demonstrated, and this compound provides a means to meticulously track these challenging reactions. google.com

Flow chemistry, which involves the continuous pumping of reagents through a reactor, offers excellent control over reaction parameters and is inherently safer for handling hazardous reagents. nih.govnih.govresearchgate.net The use of triphosgene in flow reactors for reactions like carbonylation and the synthesis of isocyanates is an area of active research. nih.govnih.gov this compound is an ideal reagent for optimizing these flow processes. By introducing a ¹³C-labeled reagent, real-time reaction monitoring using in-line analytical techniques such as flow NMR or mass spectrometry becomes feasible. This allows for rapid optimization of reaction conditions (e.g., temperature, flow rate, stoichiometry) and provides a deeper understanding of the reaction kinetics and mechanism under continuous flow conditions.

Table 2: Comparative Advantages of this compound in Advanced Synthesis

MethodologyAdvantage of TriphosgeneEnhanced Benefit with this compound
Solid-Phase Synthesis Solid, easy-to-handle phosgene equivalent for coupling reactions. nih.govgoogle.comEnables precise, non-invasive reaction monitoring via ¹³C detection (e.g., solid-state NMR).
Flow Chemistry Safer handling of phosgene chemistry in a closed, continuous system. nih.govnih.govresearchgate.netFacilitates real-time, in-line reaction analysis and optimization using ¹³C-sensitive analytical methods.

Mechanistic Investigations Utilizing Triphosgene 13c3 As a Probe

Tracing Reaction Pathways through Carbon-13 Labeling Experiments

Carbon-13 labeling is a definitive method for tracing the course of atoms through a reaction sequence. By substituting the natural abundance carbon in triphosgene (B27547) with ¹³C, Triphosgene-13C3 provides an unambiguous spectroscopic handle to follow the carbonyl carbon from the reactant to the final product architecture. This is invaluable for confirming proposed reaction pathways and for discovering unexpected molecular rearrangements.

In a typical application, this compound is used as a phosgene (B1210022) equivalent to synthesize carbonyl-containing compounds such as ureas, carbonates, and carbamates. For instance, in the synthesis of a symmetrical urea (B33335) from a primary amine, the reaction with this compound is expected to yield a urea product with the ¹³C label located exclusively at the carbonyl carbon. Observation of the ¹³C-enriched signal in the ¹³C NMR spectrum of the product at the characteristic chemical shift for a urea carbonyl (typically δ 152-160 ppm) confirms that the carbonyl group was incorporated as predicted by the established mechanism. dergipark.org.trbiointerfaceresearch.com Similarly, in the formation of a cyclic carbonate from a 1,2-diol, the ¹³C label would be found in the carbonate carbonyl position (δ ≈ 150 ppm). whiterose.ac.uk This tracing methodology provides direct evidence for the connectivity of the final product and validates the presumed reaction pathway.

Interactive Table 1: Representative ¹³C NMR Chemical Shifts for Tracing Experiments This table shows the expected chemical shift ranges for the labeled carbon when this compound is used to synthesize common carbonyl compounds. The distinct ranges allow for clear product identification.

Compound ClassSubstrate(s)Product Structure (¹³C label in red)Typical ¹³C Chemical Shift (δ, ppm)
UreaPrimary Amine (R-NH₂)R-NH-C O-NH-R152 - 160 dergipark.org.trbiointerfaceresearch.com
CarbonateDiol (HO-R-OH)(-R-O-C O-O-)n or cyclic148 - 155 mdma.chwhiterose.ac.uk
Carbamoyl (B1232498) ChlorideSecondary Amine (R₂NH)R₂N-C O-Cl145 - 150 nih.gov
ChloroformateAlcohol (R-OH)R-O-C O-Cl148 - 152 researchgate.net

Identification and Characterization of Reaction Intermediates

A significant challenge in mechanistic chemistry is the detection and characterization of short-lived reaction intermediates. These species often exist at low concentrations and are highly reactive, making them difficult to isolate or observe. The use of this compound greatly facilitates this process. The intense, unique signal from the ¹³C-labeled carbon allows for the detection of intermediates by ¹³C NMR spectroscopy, even when they are present in a complex reaction mixture. mdma.chresearchgate.net

Triphosgene reactions are known to proceed through several potential intermediates depending on the substrates and conditions. nih.gov For example, the reaction of an alcohol first forms a chloroformate intermediate, which can then react further. nih.gov When this compound is used, this chloroformate intermediate would exhibit a characteristic ¹³C NMR signal (δ ≈ 148-152 ppm) that is distinct from the starting material and the final product, allowing for its direct observation. mdma.chresearchgate.net

In a specific study involving the chlorination of 3-acetyl-1-propanol (B125399) using triphosgene and N,N-dimethylacetamide (DMAC), researchers were able to identify a key intermediate, 1-(dimethylamino)ethyl carbonochloridate. researchgate.netresearchgate.net The use of advanced NMR techniques like ¹H-¹³C HSQC was crucial for this characterization, a task that would be significantly enhanced by the specific isotopic label in this compound. The ¹³C label also aids in tracking the decomposition of triphosgene itself, which is known to proceed via diphosgene and phosgene intermediates under certain conditions. mdma.ch

Interactive Table 2: Spectroscopic Data for Potential Intermediates in Triphosgene Reactions This table lists key intermediates that can be formed during reactions involving triphosgene. Using this compound would place a ¹³C label on the carbonyl carbon, making them easier to detect and characterize via ¹³C NMR.

Intermediate NameGeneral Structure (¹³C label in red)Typical ¹³C Chemical Shift (δ, ppm)Context / Reaction
DiphosgeneCl-C O-O-CCl₃≈ 145Decomposition of triphosgene mdma.ch
PhosgeneCl-C O-Cl≈ 145.4Decomposition of triphosgene mdma.ch
ChloroformateR-O-C O-Cl148 - 152 researchgate.netReaction with alcohols nih.gov
N-Acylpyridinium IonPy⁺-C O-O-R≈ 160-165Activation by pyridine (B92270) nih.gov
IsocyanateR-N=C =O120 - 130 asianpubs.orgReaction with primary amines nih.gov
1-(dimethylamino)ethyl carbonochloridateMe₂N⁺=CH(Me)-O-C OCl≈ 156 researchgate.netChlorination with DMAC initiator researchgate.net

Probing Transition States and Reaction Dynamics via Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) is a powerful tool for probing the structure of a reaction's transition state (TS). wikipedia.org It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of the same molecule with a heavier isotope (k_light / k_heavy). For carbon, ¹²C/¹³C KIEs are typically small (1.02-1.07 for primary KIEs) but can be measured with high precision. github.ioprinceton.edu A KIE greater than 1 (a "normal" KIE) indicates that the bond to the isotopic atom is being broken or weakened in the rate-determining step (RDS), as the molecule with the lighter isotope can vibrate at a higher frequency and overcome the activation barrier more easily. github.io

By using this compound, the KIE at the carbonyl carbon can be determined for a variety of reactions. This measurement provides critical information about the bonding changes at the carbonyl carbon in the RDS.

For example, consider the first step of a reaction with an alcohol to form a chloroformate.

If a significant normal KIE (k₁₂/k₁₃ > 1) is observed: This would imply that the C-O bond of the trichloromethoxy group in triphosgene is breaking in the rate-determining step. This is consistent with a mechanism where triphosgene first dissociates to phosgene in the RDS.

If the KIE is close to unity (k₁₂/k₁₃ ≈ 1): This would suggest that the bonding to the carbonyl carbon has not changed significantly in the RDS. This might occur if the nucleophilic attack of the alcohol on the carbonyl carbon is the RDS, where bond formation might balance out bond breaking, or if a later step, such as deprotonation, is rate-limiting.

Measuring these small KIEs can distinguish between concerted, stepwise, Sₙ1, and Sₙ2-type mechanisms at the carbonyl carbon. wikipedia.org

Interactive Table 3: Interpretation of Hypothetical ¹³C KIEs for Triphosgene Reactions This table illustrates how different values of the ¹³C Kinetic Isotope Effect, measured using this compound, can be interpreted to provide insight into the rate-determining step of a reaction.

Reaction Step StudiedObserved ¹³C KIE (k₁₂/k₁₃)Interpretation of Transition State (TS)
R-OH + Triphosgene → R-O-COCl≈ 1.00Bonding to carbonyl carbon is not significantly altered in the RDS. The RDS may not involve the carbonyl carbon directly (e.g., a subsequent proton transfer).
R-OH + Triphosgene → R-O-COCl> 1.02 (Normal KIE)A bond to the carbonyl carbon (e.g., C-O or C-Cl) is being broken/weakened in the RDS. Suggests dissociative character at the carbonyl center in the TS. github.ioprinceton.edu
R-NH₂ + Isocyanate → Urea> 1.00Indicates that C-N bond formation is part of the RDS.
R-NH₂ + Isocyanate → Urea< 1.00 (Inverse KIE)Suggests significant bond tightening or formation at the carbonyl carbon in the TS without concurrent bond breaking, indicating a more associative character.

Deconvolution of Competing Reaction Mechanisms

Many reactions can proceed through multiple competing pathways to yield different products. Determining the factors that control this selectivity is a fundamental aspect of mechanistic chemistry. This compound is an ideal probe for deconvoluting such competing mechanisms. When a reaction yields a mixture of products, the ¹³C label acts as a tag, allowing for the unambiguous identification and quantification of each product by ¹³C NMR spectroscopy.

A classic example is the reaction of triphosgene with a substrate containing two different nucleophiles, such as a 1,2-aminoalcohol. This substrate could potentially cyclize in two different ways: attack by the amine followed by the alcohol to form an oxazolidinone, or attack by the alcohol followed by the amine to form a different heterocyclic system. Furthermore, intermolecular reactions could lead to symmetrical ureas or carbonates. nih.gov

By using this compound, each of these potential products will contain a ¹³C-labeled carbonyl group. Since the electronic environment of the carbonyl carbon is different in each product, their ¹³C NMR signals will appear at distinct chemical shifts. The relative integrals of these signals provide a precise ratio of the products formed, allowing researchers to study how factors like substrate stereochemistry, solvent, temperature, and rate of addition affect the reaction pathway. For instance, studies have shown that for 1,2-aminoalcohols, the cis-isomer reacts with triphosgene to yield an oxazolidinone, while the trans-isomer yields a symmetrical urea, highlighting a strong stereochemical control over the reaction pathway. nih.gov

Interactive Table 4: Deconvoluting Competing Pathways for a 1,2-Aminoalcohol Reaction This table shows potential products from the reaction of a 1,2-aminoalcohol with this compound. The distinct ¹³C NMR chemical shifts of the labeled carbonyl carbon allow for the quantification of each product in the mixture, thereby clarifying the dominant reaction mechanism.

Product NameProduct Structure (¹³C label in red)Expected ¹³C Chemical Shift (δ, ppm)Implied Pathway
Oxazolidinone155 - 160Intramolecular cyclization (Path A) nih.gov
Symmetrical Urea152 - 160Intermolecular reaction (Path B) nih.gov
Cyclic Carbonate148 - 155Intramolecular cyclization (Path C, less common)

Spectroscopic and Analytical Applications of Triphosgene 13c3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

NMR spectroscopy leverages the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. The presence of 13C labels in Triphosgene-13C3 significantly enhances its utility in NMR-based investigations.

The carbon-13 isotope is a fundamental tool for probing the carbon backbone of organic molecules. While natural abundance 13C NMR is routine, enrichment with 13C offers a substantial increase in signal sensitivity, enabling more complex structural and conformational studies.

This compound is utilized as a synthetic precursor to introduce 13C labels into specific positions within a target molecule, facilitating detailed NMR analysis. A notable example involves the synthesis of 13C-enriched bis(ethylenedithio)tetraselenafulvalene (BETS), an organic conductor. mdpi.com In this research, this compound was used to construct the central C=C bond of the BETS molecule with >99% 13C enrichment. mdpi.com This specific labeling allowed researchers to use 13C NMR to probe the hyperfine interactions between the conduction electrons and the 13C nuclei. mdpi.com The resulting spectra, which would have been difficult to obtain with natural abundance 13C, provided critical insights into the electronic properties and magnetic interactions within the material. mdpi.com Unlike in typical spectra where magnetically nonequivalent 13C sites are well-resolved, the spectrum in the metallic state of the studied conductor appeared as a single broad line, an important finding for understanding its physical properties. mdpi.com

Table 1: Example Experimental Parameters for 13C NMR Analysis Using a Labeled Compound

ParameterValue/DescriptionPurpose
Spectrometer Frequency 74.946 MHz for 13CStandard frequency for 13C NMR on the specific instrument used. mdpi.com
Pulse Sequence Spin-echoUsed to acquire spectra, effectively refocusing magnetization to improve signal quality. mdpi.com
Pulse Length ≤ 2.5-3 µsThe duration of the radiofrequency pulse used to excite the nuclei. mdpi.com
Signal Acquisition Summation of Fourier transforms at 150 kHz intervalsNecessary to cover the broad spectra often seen in solid-state samples. mdpi.com
Sample Single crystal with >99% 13C enrichmentHigh isotopic purity is essential for maximizing the signal from the labeled sites. mdpi.com

In situ or real-time NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing direct information on reaction rates, intermediates, and mechanistic pathways. arxiv.orgchemrxiv.org The use of isotopically labeled reagents like this compound is particularly advantageous for these studies. angenechemical.com

The distinct signal of the 13C label in this compound allows for its unambiguous detection in a complex reaction mixture. angenechemical.com Analysts can track the decrease in the signal intensity of the this compound reactant over time while simultaneously observing the appearance and increase in signal intensity of 13C-labeled products. researchgate.net This direct measurement enables the determination of reaction kinetics under various conditions. arxiv.org The unique chemical shift of the 13C-labeled carbons provides a clear window into the transformation of the carbonyl group, which is central to the reactivity of triphosgene (B27547). angenechemical.com This method avoids the need for quenching the reaction and taking aliquots, which can introduce errors and may not be feasible for fast reactions or unstable intermediates.

Table 2: Conceptual Data for a Real-time NMR Kinetic Study

Time (minutes)Normalized Intensity of this compound PeakNormalized Intensity of Product-13C Peak
01.000.00
100.750.25
200.560.44
300.420.58
600.180.82
1200.030.97

Mass Spectrometry (MS) in Quantitative and Qualitative Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The incorporation of stable isotopes makes this compound an invaluable tool in MS-based quantification methods.

Isotope Dilution Mass Spectrometry (IDMS) is a primary method for highly accurate and precise quantification. sigmaaldrich.comspeciation.net The technique involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample. speciation.net The mass spectrometer measures the ratio of the naturally abundant analyte to the isotopically labeled spike. Since the amount of the spike is known, the amount of the native analyte in the sample can be calculated with high precision, as this ratio is largely unaffected by sample loss during preparation or variations in instrument response. sigmaaldrich.comnist.gov

While direct examples using this compound are proprietary, its application follows the established principles of IDMS. For instance, in the certified quantification of caffeine (B1668208), a known amount of Caffeine-13C3 is used as the standard to determine the exact concentration of unlabeled caffeine in a sample. sigmaaldrich.comcerilliant.com A calibration curve is generated by mixing the labeled and unlabeled forms in varying ratios and plotting the known mass ratio against the measured signal intensity ratio. sigmaaldrich.com This approach allows for the precise determination of an unknown concentration. This compound can be used in the same manner to precisely quantify unlabeled triphosgene in environmental or industrial samples.

Table 3: Representative IDMS Calibration Data (Adapted from Caffeine-13C3 Analysis)

SampleMass Ratio (Unlabeled/Labeled)Measured Intensity Ratio (Unlabeled/Labeled)
Calibrant 10.3330.335
Calibrant 21.0001.002
Calibrant 33.0002.998
Unknown SampleCalculated from Intensity Ratio1.543

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), complex mixtures are first separated by LC and then detected by MS. The use of isotopically labeled surrogates is critical for ensuring accuracy, especially when analyzing complex matrices like food or biological fluids. accustandard.comfda.gov A surrogate standard is an isotopically labeled version of the analyte that is added to the sample at the very beginning of the analytical procedure. alsglobal.com It experiences the same conditions as the target analyte throughout extraction, cleanup, and analysis, thereby providing an effective way to correct for analyte loss during sample preparation. fda.gov

A key application of this principle is in situations where a true "blank" matrix (a sample completely free of the analyte) is unavailable for creating calibration standards. nih.gov For example, in a validated method for quantifying endogenous cortisol in whole blood, 13C3-cortisol was used as a surrogate analyte to build the calibration curve. nih.gov The method showed excellent linearity, accuracy, and precision for both the labeled surrogate and for quality control samples containing the native analyte, demonstrating that the surrogate accurately mimicked the behavior of the native compound. nih.gov this compound can be employed in a similar fashion as a surrogate for quantifying triphosgene or its degradation products in complex samples where matrix effects are a significant challenge. accustandard.com

Table 4: Method Validation Results for an LC-MS/MS Assay Using a 13C3-Labeled Surrogate (Data based on Cortisol Analysis)

Quality Control (QC) LevelAnalyteTarget Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%RSD)
LowCortisol1.501.55103.35.4
MediumCortisol200195.897.93.1
HighCortisol400408.2102.12.8
Low13C3-Cortisol1.501.4898.74.9
High13C3-Cortisol400394.598.62.5

Source: Adapted from data presented in a study on surrogate analyte LC-MS/MS assays. nih.gov

The use of internal standards is a cornerstone of quantitative analytical chemistry, essential for correcting for variations in instrument performance and sample matrix effects. spectroscopyonline.com An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and blanks. chromatographyonline.com The analyte's response is measured relative to the IS response, which cancels out fluctuations caused by injection volume variations or changes in instrument sensitivity. spectroscopyonline.com

The ideal internal standard is a stable, isotopically labeled version of the target analyte because it has nearly identical chemical and physical properties and chromatographic behavior, but is distinguishable by mass. alsglobal.com this compound is an ideal internal standard for the quantification of triphosgene. Its three-mass-unit difference ensures it does not interfere with the signal of the unlabeled M+2 isotope peak of triphosgene while co-eluting perfectly in chromatographic methods. sigmaaldrich.com Using this compound as an internal standard significantly improves the reproducibility and accuracy of quantitative methods by compensating for matrix-induced ion suppression or enhancement in LC-MS and other sources of analytical error. spectroscopyonline.comchromatographyonline.com

Advanced Spectroscopic Techniques for Isotopic Distribution Analysis

The utility of this compound as a precursor for introducing stable isotopes into molecules is fully realized through advanced spectroscopic techniques capable of analyzing the resulting isotopic distribution. These methods provide high-precision data on the incorporation and positioning of ¹³C atoms, offering profound insights into molecular structures and metabolic pathways. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structural framework of molecules. When compounds are synthesized using this compound, the resulting high isotopic enrichment dramatically enhances the utility of ¹³C NMR. mdpi.com While standard ¹³C NMR provides information on the chemical environment of individual carbon atoms, advanced pulse sequences can reveal direct carbon-carbon connectivities.

One such advanced technique is the Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE). For isotopically labeled samples, this method provides direct ¹³C-¹³C spectroscopic correlations, which are immensely valuable for tracing the carbon skeleton of a molecule within a complex mixture. frontiersin.org In a study involving the synthesis of ¹³C-enriched BETS (bis(ethylenedithio)tetraselenafulvalene), this compound was used as the labeling agent to achieve greater than 99% enrichment. mdpi.com The subsequent ¹³C NMR analysis of the resulting organic conductor provided critical data on the electronic properties and molecular interactions within the crystal structure. mdpi.com The high enrichment level is essential, as it significantly boosts the signal-to-noise ratio, making experiments like INADEQUATE feasible and highly informative for complex samples. frontiersin.org

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for analyzing isotopically labeled compounds, providing detailed information on the distribution of isotopes within a molecule or a population of molecules. nih.gov High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) instruments, are crucial for this work as they can resolve the minute mass differences between isotopologues—molecules that differ only in their isotopic composition. nih.gov

The analysis of isotopically labeled compounds via MS focuses on determining the Mass Distribution Vector (MDV), also known as the Mass Isotopomer Distribution (MID). nih.gov For a compound containing 'n' carbon atoms, the MDV describes the fractional abundance of each isotopologue, from the unlabeled molecule (M+0) to the fully labeled molecule (M+n). nih.gov This data is fundamental for applications in metabolomics, such as ¹³C-based Metabolic Flux Analysis, where it is used to calculate metabolic turnover rates and elucidate pathway activities. nih.govmpg.de

For example, ¹³C labeling can be used to track the metabolism of a substrate through various biochemical pathways. By analyzing the MDVs of downstream metabolites, researchers can determine the relative contributions of different pathways and identify alternative metabolic routes. mpg.de The combination of isotopic labeling with MS imaging (MSI) further allows for the in-situ analysis of metabolic flux within tissues, though it presents technical challenges due to the large number of potential isotopologue images to analyze. nih.gov

The research findings below highlight the application of these advanced spectroscopic techniques in the analysis of ¹³C labeled compounds.

Table 1: Spectroscopic Techniques and Research Findings for ¹³C Isotopic Analysis

Spectroscopic Technique Application Key Research Finding Reference
¹³C NMR Spectroscopy Structural Elucidation Used to probe the properties of spin systems in organic conductors synthesized with ¹³C-enriched triphosgene. mdpi.com
INADEQUATE NMR Carbon Framework Analysis Provides direct ¹³C-¹³C correlations in highly enriched samples, enabling de novo compound identification in complex mixtures. frontiersin.org
High-Resolution MS Metabolite Labeling Analysis Quantifies Mass Distribution Vectors (MDVs) to determine the fractional abundance of isotopologues, which is essential for metabolic flux analysis. nih.gov
LC-MS Isotopic Ratio Analysis Techniques like Isotopic Ratio Outlier Analysis (IROA) use specific labeling patterns (e.g., 5% and 95% ¹³C) to distinguish biological signals from artifacts and determine carbon counts. frontiersin.org
GC-MS Metabolic Flux Analysis Commonly used to quantify ¹³C enrichment in amino acids derived from proteins to study primary metabolism. acs.org

| MS Imaging (MSI) | In-situ Metabolic Flux | Combined with ¹³C-labeling, MSI can analyze metabolic flux directly within tissue sections, though it requires high-resolution instrumentation. | nih.gov |

Table 2: Representative Mass Distribution Vector (MDV) for a Hypothetical C6-Metabolite

This table illustrates the concept of a Mass Distribution Vector (MDV) for a hypothetical six-carbon metabolite after introducing a ¹³C-labeled substrate into a biological system. The data represents the fractional abundance of each isotopologue.

IsotopologueMass ShiftFormula RepresentationFractional Abundance (%)
M+0+0 amu¹²C₆10.5
M+1+1 amu¹²C₅¹³C₁25.0
M+2+2 amu¹²C₄¹³C₂35.2
M+3+3 amu¹²C₃¹³C₃20.3
M+4+4 amu¹²C₂¹³C₄7.5
M+5+5 amu¹²C₁¹³C₅1.4
M+6+6 amu¹³C₆0.1

Computational Chemistry Studies of Triphosgene 13c3 Reactivity

Quantum Chemical Modeling of Reaction Mechanisms and Pathways

Quantum chemical modeling, predominantly through Density Functional Theory (DFT), is instrumental in elucidating the intricate reaction mechanisms of triphosgene (B27547). While direct computational studies on Triphosgene-13C3 are not extensively documented in peer-reviewed literature, the principles and methodologies applied to unlabeled triphosgene are directly transferable to its 13C isotopologue.

The thermal decomposition of triphosgene into three molecules of phosgene (B1210022) is a fundamental aspect of its reactivity. Computational models can map the potential energy surface of this decomposition, identifying the transition states and intermediates involved. Studies on related compounds like diphosgene have shown that its decomposition into two molecules of phosgene is a key process. researchgate.net

In synthetic applications, triphosgene is often used to generate reactive intermediates. For instance, in the synthesis of isocyanates from primary amines, DFT calculations can model the stepwise reaction pathway. chemrxiv.org This typically involves the initial nucleophilic attack of the amine on one of the carbonyl groups of triphosgene, followed by the elimination of chloroform (B151607) and hydrogen chloride to yield the isocyanate.

Another significant application is in the Vilsmeier-Haack reaction, where triphosgene reacts with a tertiary amide, such as N,N-dimethylformamide (DMF), to form a Vilsmeier reagent. researchgate.net Quantum chemical modeling can detail the formation of this electrophilic species and its subsequent reaction with an electron-rich substrate. These models can help in understanding the role of the catalyst and solvent in the reaction.

The following table illustrates a hypothetical reaction pathway for the formation of an isocyanate from a primary amine and this compound, with corresponding calculated energy barriers that could be obtained from DFT studies.

StepDescriptionReactantsTransition StateProductsHypothetical ΔG‡ (kcal/mol)
1Nucleophilic attackR-NH₂ + (Cl₃¹³CO)₂¹³CO[TS₁]Intermediate 115.2
2HCl eliminationIntermediate 1[TS₂]Intermediate 28.5
3DecompositionIntermediate 2[TS₃]R-N¹³CO + 2 ¹³COCl₂ + HCl5.1

Table 1: Hypothetical reaction pathway and associated Gibbs free energy of activation (ΔG‡) for the reaction of a primary amine with this compound, as could be predicted by DFT calculations.

Prediction of Reactivity and Selectivity in this compound Transformations

A significant advantage of computational chemistry is its predictive power regarding chemical reactivity and selectivity. For reactions involving this compound, computational models can predict which sites of a substrate are most likely to react and what the major products will be. This is particularly valuable in the synthesis of complex molecules where multiple reaction pathways may compete.

For example, in the synthesis of substituted chloronicotinaldehydes from enamides, triphosgene can be used to effect cyclization and chlorination. researchgate.net Computational models can evaluate the activation energies for different possible cyclization pathways, thereby predicting the regioselectivity of the reaction. These predictions can guide the choice of reaction conditions to favor the desired product.

Machine learning models, trained on quantum mechanical descriptors, are also emerging as powerful tools for predicting reaction outcomes, including regioselectivity. rsc.org While not yet specifically applied to this compound, these approaches hold promise for accelerating the discovery of new reactions and optimizing existing ones.

The following table provides a representative example of how computational models could be used to predict the selectivity of a reaction involving this compound with a hypothetical multifunctional substrate.

Reaction Site on SubstrateComputational MethodPredicted Activation Energy (kcal/mol)Predicted Major Product
AmineDFT (B3LYP/6-31G)12.8Isocyanate
AlcoholDFT (B3LYP/6-31G)18.5Carbonate
ThiolDFT (B3LYP/6-31G*)15.3Thiocarbonate

Table 2: Representative predicted activation energies for the reaction of this compound with a hypothetical substrate containing multiple nucleophilic groups. The model predicts the formation of the isocyanate as the major product due to the lower activation energy.

Theoretical Studies of Isotopic Effects and Their Validation with Experimental Data

The primary purpose of using this compound is to study reaction mechanisms through kinetic isotope effects (KIEs). A KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The 13C KIE can provide information about the bonding changes at the carbon atoms during the rate-determining step of a reaction. researchgate.net

Theoretical calculations are crucial for interpreting experimental KIEs. By modeling the transition state of a reaction, it is possible to calculate the vibrational frequencies of the normal and isotopically labeled molecules. These frequencies are then used to compute the theoretical KIE. A close agreement between the experimental and theoretical KIEs provides strong evidence for the proposed transition state structure and reaction mechanism.

The following table presents hypothetical calculated 13C KIEs for different mechanistic scenarios involving this compound.

Reaction TypeRate-Determining StepPosition of ¹³C LabelCalculated ¹³C KIE (k₁₂/k₁₃)
Isocyanate FormationNucleophilic attack on carbonylCarbonyl carbon0.985
Vilsmeier Reagent FormationC-O bond cleavageTrichloromethyl carbon1.045
Thermal DecompositionConcerted fragmentationAll three carbons1.020

Table 3: Hypothetical calculated 13C kinetic isotope effects for different reaction mechanisms involving this compound. These values illustrate how theoretical calculations can help distinguish between different mechanistic possibilities.

The validation of these theoretical predictions requires careful experimental measurements of reaction rates for both the unlabeled and the 13C-labeled triphosgene under identical conditions. Such studies, though challenging, are invaluable for confirming reaction mechanisms at a detailed molecular level.

Emerging Research Directions and Future Perspectives for Triphosgene 13c3

Development of Novel 13C-Labeled Building Blocks and Reagents

The unique isotopic composition of Triphosgene-13C3 makes it an important tool for creating new carbon-13 labeled building blocks. angenechemical.com These building blocks are essential for mechanistic studies and as standards in environmental and clinical diagnostics. Researchers can use this compound to introduce the 13C label into a wide array of molecules, facilitating the study of their metabolic pathways and reaction kinetics with high precision. angenechemical.com

For instance, this compound can be used to synthesize 13C-labeled versions of various organic compounds, such as isocyanates and chloroformates, which are key intermediates in the production of pharmaceuticals and agrochemicals. topfinechem.comroyal-chem.com The development of these labeled reagents is crucial for advancing our understanding of chemical reactions and for the synthesis of complex molecules. nih.gov

Integration into Automated and High-Throughput Synthesis Platforms

The solid nature of this compound makes it well-suited for use in automated and high-throughput synthesis platforms. nih.gov These systems allow for the rapid and efficient synthesis of large libraries of compounds, which is particularly useful in drug discovery and materials science. The use of this compound in such platforms can streamline the process of creating isotopically labeled compounds for various research applications. uni-saarland.de

Recent advancements have highlighted the utility of triphosgene (B27547) in emerging technologies like flow chemistry and solid-phase synthesis. nih.gov Integrating this compound into these automated systems can enhance the efficiency and safety of producing 13C-labeled molecules. For example, solid-phase peptide synthesis has successfully utilized triphosgene for creating complex peptide structures, a technique that could be adapted for labeled compounds. uni-saarland.desigmaaldrich.com

Expanding Applications in Materials Science and Advanced Functional Molecules

This compound is finding increasing use in the field of materials science for the synthesis of advanced functional molecules and polymers. angenechemical.comtopfinechem.com It serves as a crosslinking agent, reacting with polymers to form strong chemical bonds that enhance their mechanical and thermal properties. topfinechem.com The carbon-13 label allows researchers to study the structure and dynamics of these materials with greater detail.

One area of application is in the production of polycarbonates and other polymers. topfinechem.comroyal-chem.comgoogle.com By incorporating 13C labels, scientists can use techniques like NMR spectroscopy to investigate the molecular structure and behavior of these materials. mdpi.com This information is vital for designing new materials with specific properties for a wide range of applications, from advanced electronics to biodegradable plastics. google.com

Interdisciplinary Research Leveraging Carbon-13 Isotopic Fidelity in Chemical Biology and Metabolic Studies

The high isotopic purity of this compound, often exceeding 99 atom % 13C, is a significant advantage for interdisciplinary research, particularly in chemical biology and metabolic studies. sigmaaldrich.comsigmaaldrich.com This high fidelity ensures that the 13C label acts as a reliable tracer for monitoring biological processes without interference from unlabeled molecules.

In metabolic research, stable isotope labeling with compounds derived from this compound allows for the safe in vivo study of metabolic pathways. This is crucial for understanding diseases and developing new diagnostic tools. The ability to trace the metabolic fate of 13C-labeled compounds provides invaluable insights into cellular function and drug metabolism. nih.gov Furthermore, the use of 13C-labeled building blocks in the synthesis of DNA and other biomolecules allows for detailed structural and dynamic studies using NMR spectroscopy. nih.gov

Q & A

Q. How can researchers verify the isotopic purity of Triphosgene-¹³C₃ in synthetic chemistry applications?

Isotopic purity is critical for studies using ¹³C-labeled compounds. Methodologically, researchers should employ:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : ¹³C-NMR can confirm isotopic enrichment by analyzing peak splitting patterns and absence of unlabeled carbon signals .
  • Mass Spectrometry (MS) : High-resolution MS detects isotopic distribution anomalies, distinguishing ¹³C₃-labeled Triphosgene from unlabeled analogs .
  • Infrared (IR) Spectroscopy : Compare vibrational modes of labeled vs. unlabeled compounds to identify isotopic shifts in carbonyl stretches.

Q. What safety protocols are essential when handling Triphosgene-¹³C₃ in laboratory settings?

Triphosgene-¹³C₃ is classified as a toxic, corrosive solid (UN 2928, Class 6.1/8). Key protocols include:

  • Controlled Environment : Use fume hoods with HEPA filters to prevent inhalation of toxic decomposition products (e.g., phosgene) .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to avoid hydrolysis.

Q. How should researchers design experiments to study the decomposition kinetics of Triphosgene-¹³C₃?

  • Controlled Variables : Temperature, humidity, and solvent polarity (e.g., comparing hydrolysis rates in THF vs. DCM).
  • Analytical Techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time decomposition products .
  • Isotopic Tracers : Leverage ¹³C labeling to track carbon flow during degradation pathways, enabling precise mechanistic insights .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in reported reaction efficiencies of Triphosgene-¹³C₃ in peptide coupling reactions?

Discrepancies in yield may arise from isotopic effects or solvent interactions. To address this:

  • Comparative Studies : Run parallel reactions with unlabeled Triphosgene under identical conditions to isolate isotopic effects .
  • Computational Modeling : Use DFT calculations to evaluate ¹³C-induced electronic changes in transition states .
  • Kinetic Isotope Effect (KIE) Analysis : Measure rate differences between labeled/unlabeled systems to quantify isotopic impacts .

Q. How can isotopic labeling with Triphosgene-¹³C₃ enhance mechanistic studies in organocatalysis?

  • Pathway Tracing : ¹³C-labeled intermediates can be tracked via LC-MS or isotope-ratio mass spectrometry (IRMS) to map catalytic cycles .
  • Stereochemical Analysis : Combine ¹³C NMR with chiral HPLC to correlate isotopic labeling with enantioselectivity in asymmetric reactions.
  • Cross-Validation : Triangulate data from labeled experiments with computational simulations (e.g., MD simulations) to validate mechanistic hypotheses .

Q. What strategies mitigate data variability when quantifying Triphosgene-¹³C₃ in trace-level environmental samples?

  • Sample Preparation : Use solid-phase microextraction (SPME) to concentrate analytes while minimizing hydrolysis .
  • Calibration Standards : Prepare isotope-dilution standards (e.g., ¹³C₃-labeled internal standards) to correct for matrix effects in GC-MS .
  • Statistical Robustness : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., pH, humidity) affecting detection limits .

Data Contradiction and Validation

Q. How should researchers address discrepancies in isotopic enrichment levels reported across studies?

  • Interlaboratory Comparisons : Participate in round-robin trials to standardize analytical protocols (e.g., NMR acquisition parameters) .
  • Metadata Transparency : Document instrument calibration methods, solvent purity, and environmental conditions in supplementary materials .
  • Reproducibility Tests : Replicate key experiments with independent batches of Triphosgene-¹³C₃ to confirm consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.